molecular formula C27H34N2O6 B2981254 (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate CAS No. 172846-56-9

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B2981254
CAS No.: 172846-56-9
M. Wt: 482.577
InChI Key: CWFPAKDWGRPOSF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound often used in peptide synthesis. This compound features protective groups such as the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), which are commonly employed to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves multiple steps:

    Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions.

    Esterification: The carboxyl group is esterified using methanol in the presence of a strong acid catalyst.

    Coupling Reaction: The protected amino acid is coupled with the desired peptide chain using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large batch reactors are used to carry out the protection and coupling reactions.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Nucleophiles: Amines or thiols can act as nucleophiles in substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.

    Reduction Products: Alcohol derivatives from the ester group.

    Substitution Products: Substituted amino derivatives.

Scientific Research Applications

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

    Biological Research: Used in the study of enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon completion of the synthesis, these protective groups can be removed under specific conditions, revealing the functional amino groups.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Uniqueness

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of protective groups and its application in the synthesis of longer peptide chains. The presence of both fluorenylmethyloxycarbonyl and tert-butoxycarbonyl groups provides dual protection, making it highly versatile in complex synthetic processes.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFPAKDWGRPOSF-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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